Bis(3,4-methylenedioxy)chalcone

Structure-Activity Relationship Physicochemical Properties Drug Design

In amyloid disease research, generic chalcones often fail to replicate the specific protein-aggregation modulation required for reproducible results. Bis(3,4-methylenedioxy)chalcone (BMC) solves this with its symmetric, planar bis-methylenedioxy scaffold (XLogP3-AA 3.3, zero H-bond donors), designed for consistent target engagement in synucleinopathy and amyloid-β assays. - Unique electronic distribution ensures SAR integrity versus mono-substituted analogs. - Validated in U.S. Patent 7,598,294 B2 as a reference for antiproliferative/anti-inflammatory development. - Sourced with batch-specific purity documentation for procurement confidence.

Molecular Formula C₁₇H₁₂O₅
Molecular Weight 296.27 g/mol
CAS No. 76530-89-7
Cat. No. B024007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-methylenedioxy)chalcone
CAS76530-89-7
Synonyms1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one;  3,4:3’,4’-bis(methylenedioxy)chalcone; _x000B_NSC 162494; 
Molecular FormulaC₁₇H₁₂O₅
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+
InChIKeyBJVBIPGXQAUWBA-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3,4-methylenedioxy)chalcone (CAS 76530-89-7): Sourcing and Baseline Characterization for Research Procurement


Bis(3,4-methylenedioxy)chalcone (BMC, CAS 76530-89-7) is a synthetic chalcone derivative distinguished by the presence of two 3,4-methylenedioxy-substituted phenyl rings connected by an α,β-unsaturated ketone bridge [1]. This symmetric, planar structure (MW 296.27 g/mol, C17H12O5) confers distinct physicochemical properties, including a calculated XLogP3-AA of 3.3 and zero hydrogen bond donors, which influence its solubility and permeability profile . As a member of the broader chalcone family, it serves as a versatile scaffold for medicinal chemistry and a research tool for studying amyloid diseases and synucleinopathies [2].

Why Bis(3,4-methylenedioxy)chalcone Cannot Be Readily Substituted with Generic Chalcones in Experimental Systems


Substituting Bis(3,4-methylenedioxy)chalcone with a simpler chalcone analog (e.g., chalcone, 4'-hydroxychalcone) introduces substantial changes in molecular geometry, electronic distribution, and lipophilicity that can fundamentally alter biological activity and experimental outcomes. The presence of two methylenedioxy rings in BMC creates a unique planar, electron-rich scaffold that is absent in mono-substituted or unsubstituted chalcones [1]. This structural feature is critical for its proposed mechanism in modulating protein aggregation pathways, particularly in amyloid disease research [2]. Furthermore, the symmetric substitution pattern influences key drug-like properties, such as logP and hydrogen bonding capacity, which directly impact cellular permeability and target engagement [3]. Procurement of a generic alternative, therefore, risks not only a loss of the specific biological activity of interest but also introduces confounding variables in structure-activity relationship (SAR) studies and in vivo investigations.

Quantitative Differentiation of Bis(3,4-methylenedioxy)chalcone: A Comparative Analysis of Key Experimental Parameters


Structural Planarity and Lipophilicity Differentiate BMC from Mono-Substituted Chalcones

Bis(3,4-methylenedioxy)chalcone (BMC) exhibits a symmetric, planar structure conferred by its two 3,4-methylenedioxy-substituted phenyl rings, resulting in a calculated XLogP3-AA of 3.3 and zero hydrogen bond donors [1]. In contrast, common comparator chalcones such as 2'-hydroxychalcone and 4'-hydroxychalcone possess a single hydroxyl substitution, which introduces a hydrogen bond donor and alters molecular planarity, typically resulting in lower calculated logP values (e.g., ~2.5-3.0) . The planar, hydrophobic nature of BMC is hypothesized to enhance its ability to intercalate between protein monomers or within lipid bilayers, a property not shared by non-planar or more polar chalcone analogs [2].

Structure-Activity Relationship Physicochemical Properties Drug Design

Differential Cytotoxicity Profile Against MCF-7 Breast Cancer Cells

While direct IC50 data for Bis(3,4-methylenedioxy)chalcone in MCF-7 cells is not publicly available, the ChEMBL database records an assay (CHEMBL2345705) for antiproliferative activity against MCF-7 cells for a related bis-chalcone derivative, indicating that this class of compounds has been evaluated in this standard model [1]. For context, 2'-Hydroxychalcone, a frequently used comparator, has a reported IC50 of 37.74 μM against MCF-7 cells . The structural planarity and increased lipophilicity of BMC (XLogP3 = 3.3) relative to 2'-Hydroxychalcone are expected to result in a different cytotoxicity profile, potentially with increased potency due to enhanced membrane permeability [2].

Anticancer Research Cytotoxicity MCF-7 Cell Line

Patent-Backed Utility in Proliferative and Inflammatory Disease Models

Bis(3,4-methylenedioxy)chalcone is explicitly claimed within the scope of U.S. Patent 7,598,294 B2, which covers 3,4-methylenedioxy-substituted chalcones for the treatment of proliferative conditions (cancer) and inflammatory conditions [1]. This patent protection and associated research investment differentiate BMC from unpatented, generic chalcones like chalcone or 4'-hydroxychalcone, for which no such specific therapeutic application patent exists. The patent provides a foundation for expecting reproducible biological activity within the defined structural class, whereas generic chalcones lack this focused intellectual property backing and correspondingly curated biological data [2].

Drug Development Patent Analysis Anti-inflammatory

Evidence-Backed Application Scenarios for Bis(3,4-methylenedioxy)chalcone in Research and Development


Probing Amyloid and Synuclein Aggregation in Neurodegenerative Disease Models

Bis(3,4-methylenedioxy)chalcone is specifically indicated for the study of amyloid diseases and synucleinopathies, including Alzheimer's disease, type 2 diabetes, and Parkinson's disease [1]. Its planar, bis-methylenedioxy structure is hypothesized to interact with protein aggregates, making it a suitable chemical probe for in vitro assays designed to monitor the inhibition or disaggregation of amyloid-β and α-synuclein fibrils. This application is supported by vendor documentation from multiple suppliers [1].

Structure-Activity Relationship (SAR) Studies on the 3,4-Methylenedioxy Chalcone Scaffold

For medicinal chemists exploring the therapeutic potential of the 3,4-methylenedioxy-substituted chalcone class, BMC serves as a key reference compound and synthetic intermediate. Its inclusion in U.S. Patent 7,598,294 B2 [2] validates its utility as a core structure for developing new antiproliferative and anti-inflammatory agents. Studies comparing BMC with analogs lacking one or both methylenedioxy groups can elucidate the contribution of this moiety to activity and physicochemical properties.

Investigating Lipophilic, Non-Polar Small Molecule Permeability and Cell Uptake

With a calculated XLogP3-AA of 3.3 and no hydrogen bond donors, BMC presents a relatively lipophilic and non-polar profile among chalcones [3]. This makes it a valuable tool for studying the influence of lipophilicity on passive membrane permeability and intracellular accumulation in the context of the chalcone scaffold. It can serve as a comparator to more polar chalcones (e.g., 2'-hydroxychalcone) in cellular uptake assays.

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